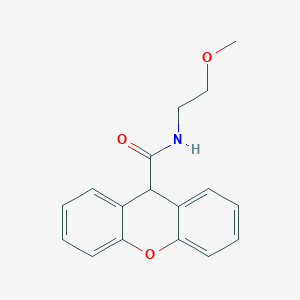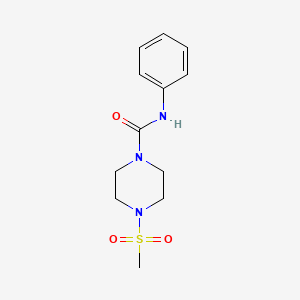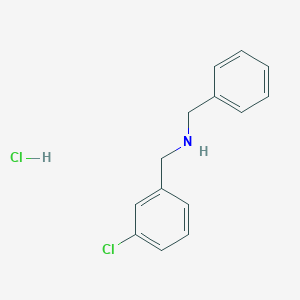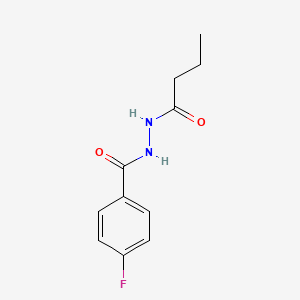
N-(2-methoxyethyl)-9H-xanthene-9-carboxamide
Übersicht
Beschreibung
N-(2-methoxyethyl)-9H-xanthene-9-carboxamide, also known as Moxonidine, is a selective agonist of the imidazoline receptor and is used as an antihypertensive drug. Moxonidine is a novel compound that has been extensively studied for its pharmacological properties.
Wirkmechanismus
N-(2-methoxyethyl)-9H-xanthene-9-carboxamide acts on the imidazoline receptor, which is involved in the regulation of blood pressure, insulin secretion, and glucose metabolism. N-(2-methoxyethyl)-9H-xanthene-9-carboxamide selectively activates the imidazoline receptor subtype 1 (I1), which results in a decrease in sympathetic nervous system activity and a reduction in blood pressure. N-(2-methoxyethyl)-9H-xanthene-9-carboxamide also enhances insulin secretion and improves glucose metabolism, which makes it a potential treatment for metabolic disorders.
Biochemical and physiological effects:
N-(2-methoxyethyl)-9H-xanthene-9-carboxamide has been shown to have several biochemical and physiological effects. It reduces sympathetic nervous system activity, which results in a decrease in heart rate and blood pressure. N-(2-methoxyethyl)-9H-xanthene-9-carboxamide also improves insulin sensitivity and glucose metabolism, which makes it a potential treatment for metabolic disorders such as obesity and diabetes. N-(2-methoxyethyl)-9H-xanthene-9-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyethyl)-9H-xanthene-9-carboxamide has several advantages for lab experiments. It is a selective agonist of the imidazoline receptor, which makes it a useful tool for studying the physiological and biochemical effects of imidazoline receptor activation. N-(2-methoxyethyl)-9H-xanthene-9-carboxamide is also a well-characterized compound that has been extensively studied for its pharmacological properties. However, the synthesis of N-(2-methoxyethyl)-9H-xanthene-9-carboxamide is a complex process that requires specialized equipment and expertise. Additionally, N-(2-methoxyethyl)-9H-xanthene-9-carboxamide has limited solubility in water, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methoxyethyl)-9H-xanthene-9-carboxamide. One potential direction is the development of N-(2-methoxyethyl)-9H-xanthene-9-carboxamide as a treatment for metabolic disorders such as obesity and diabetes. Another potential direction is the study of the neuroprotective effects of N-(2-methoxyethyl)-9H-xanthene-9-carboxamide. N-(2-methoxyethyl)-9H-xanthene-9-carboxamide has also been studied for its potential use in the treatment of cardiovascular diseases such as heart failure and hypertension. Further research is needed to fully understand the pharmacological properties of N-(2-methoxyethyl)-9H-xanthene-9-carboxamide and its potential applications in medicine.
Conclusion:
N-(2-methoxyethyl)-9H-xanthene-9-carboxamide is a novel compound that has been extensively studied for its pharmacological properties. It has been found to have antihypertensive, anti-inflammatory, and neuroprotective effects. N-(2-methoxyethyl)-9H-xanthene-9-carboxamide selectively activates the imidazoline receptor subtype 1 (I1), which results in a decrease in sympathetic nervous system activity and a reduction in blood pressure. N-(2-methoxyethyl)-9H-xanthene-9-carboxamide also enhances insulin secretion and improves glucose metabolism, which makes it a potential treatment for metabolic disorders. Further research is needed to fully understand the pharmacological properties of N-(2-methoxyethyl)-9H-xanthene-9-carboxamide and its potential applications in medicine.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-9H-xanthene-9-carboxamide has been extensively studied for its pharmacological properties in various scientific research applications. It has been found to have antihypertensive, anti-inflammatory, and neuroprotective effects. N-(2-methoxyethyl)-9H-xanthene-9-carboxamide has also been studied for its potential use in the treatment of metabolic disorders such as obesity and diabetes.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-11-10-18-17(19)16-12-6-2-4-8-14(12)21-15-9-5-3-7-13(15)16/h2-9,16H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHQVOYEKZQZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4692646.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4692650.png)
![2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4692664.png)
![3-butyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4692670.png)
![1-[4-(5-{[(3-methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride](/img/structure/B4692673.png)



![methyl 10-cyclopropyl-2-(1,3-dimethyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4692701.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4692710.png)
![1-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4692715.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4692718.png)

![ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B4692748.png)